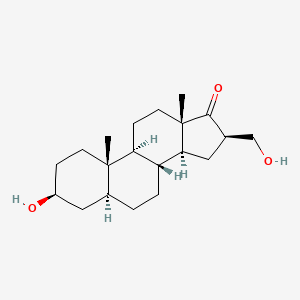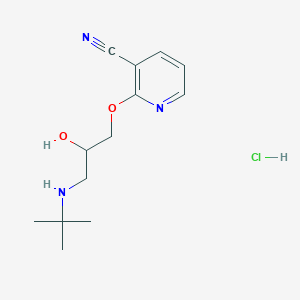
3beta-Hydroxy-16beta-(hydroxymethyl)-5alpha-androstan-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-Hydroxy-16beta-(hydroxymethyl)-5alpha-androstan-17-one is a 3-hydroxy steroid. It has a role as an androgen.
Wissenschaftliche Forschungsanwendungen
1. Configurational Analysis and Steroid Receptor Binding
A study by Tapolcsányi et al. (2001) explored the steric structures and relative binding affinities of various 16-methyl-5alpha-androstane derivatives. This research focused on understanding how the introduction of a 16-methyl substituent into 5alpha-androstane molecules affects their binding affinity to androgen receptors. The study concluded that 16alpha-methyl derivatives bound more weakly than their 16beta-methyl counterparts, suggesting a significant impact of molecular configuration on receptor interaction Tapolcsányi et al., 2001.
2. Preparation of Stereoiomers and Neighboring Group Participation
Tapolcsányi et al. (2001) also conducted a separate study on the preparation of the four stereoisomers of 16-hydroxymethyl-5alpha-androstane-3beta,17-diol. This research involved the synthesis of different isomers through the reduction of 16-acetoxymethylene-5alpha-androstan-17-one and the exploration of neighboring group participation. This study contributes to the understanding of steroid synthesis and the behavior of various isomers during chemical reactions Tapolcsányi et al., 2001.
3. Anabolic Steroid Metabolism in Horse Urine
Yamada et al. (2007) identified and quantified metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine. This study is significant for its implications in doping tests in racehorses, where detection of common metabolites of these anabolic steroids can serve as screening targets. The research found that 17alpha-methyl-5alpha-androstan-3beta,16beta,17beta-triol is a particularly useful screening target Yamada et al., 2007.
4. Novel 9alpha-Fluorosteroids Synthesis and Evaluation
Reyes-Moreno et al. (2009) synthesized and evaluated novel 9alpha-fluorosteroids, including derivatives of 5alpha-androstane. This research is relevant for its potential application in developing new anabolic substances with varying activity levels. The study concluded that certain synthesized compounds exhibited higher anabolic activity, highlighting the potential for creating more effective anabolic agents Reyes-Moreno et al., 2009.
5. Anticonvulsant and Anxiolytic Activities of Neurosteroid Analogs
Runyon et al. (2009) examined the anticonvulsant and anxiolytic activities of certain 17-substituted androstan-3alpha-ol analogs, including derivatives of 5alpha-androstan-3alpha-ol. Their study revealed that these compounds modulate GABA(A) receptors with potencies equivalent to or greater than allopregnanolone, a potent endogenous neurosteroid. This research is pivotal in understanding the therapeutic potential of these analogs in treating seizure disorders and anxiety Runyon et al., 2009.
Eigenschaften
Produktname |
3beta-Hydroxy-16beta-(hydroxymethyl)-5alpha-androstan-17-one |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13S,14S,16R)-3-hydroxy-16-(hydroxymethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H32O3/c1-19-7-5-14(22)10-13(19)3-4-15-16(19)6-8-20(2)17(15)9-12(11-21)18(20)23/h12-17,21-22H,3-11H2,1-2H3/t12-,13+,14+,15-,16+,17+,19+,20+/m1/s1 |
InChI-Schlüssel |
KQHKUOHLCRQQSG-CZUADDKVSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)CO)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)CO)C)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)CO)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1250381.png)


![4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B1250386.png)









